Sulfone Scaffold Differentiation from Urea-Based GIRK1/2 Activators
The 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) head group defines a structurally distinct pharmacophore class compared to the urea-based GIRK1/2 activator ML297 [1]. In a published SAR series containing the identical sulfone head group, representative N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers achieved GIRK1/2 activation with nanomolar potency and demonstrated improved metabolic stability in tier 1 DMPK assays relative to prototypical urea compounds [2]. The sulfone motif provides a different hydrogen-bond acceptor profile and conformational constraint compared to the urea linker, which can translate to distinct selectivity windows across GIRK subunit combinations [2].
| Evidence Dimension | Chemotype-driven potency trend and metabolic stability |
|---|---|
| Target Compound Data | Contains 1,1-dioxidotetrahydrothiophen-3-yl head group; specific potency data for this exact compound not publicly available |
| Comparator Or Baseline | ML297 (urea-based GIRK1/2 activator): IC50 = 160 nM (GIRK1/2), 887 nM (GIRK1/4) [1] |
| Quantified Difference | Sulfone-based analogs from the same head-group series achieve nanomolar potency; ML297 displays moderate selectivity (~5.5-fold for GIRK1/2 vs GIRK1/4) [1][2] |
| Conditions | Thallium flux assay in HEK293 cells co-expressing GIRK1/2 or GIRK1/4 channels [1][2] |
Why This Matters
For programs seeking to explore non-urea GIRK pharmacology, this sulfone-containing benzamide provides a synthetically tractable scaffold that may offer differentiated selectivity and ADME properties compared to the widely used ML297 probe.
- [1] Wen, W. et al. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. ACS Chem. Neurosci., 2013, 4, 1278-1286. View Source
- [2] Sharma, S. et al. Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators. RSC Med. Chem., 2021, 12, 1366-1373. View Source
